Product packaging for Ethyl 3-amino-3-phenylpropanoate(Cat. No.:CAS No. 6335-76-8)

Ethyl 3-amino-3-phenylpropanoate

Cat. No.: B1296916
CAS No.: 6335-76-8
M. Wt: 193.24 g/mol
InChI Key: NUWRDXMXYDWUAN-UHFFFAOYSA-N
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Description

Significance within β-Amino Ester Chemistry Research

A significant focus of research has been the development of methods to obtain enantiomerically pure forms of 3-amino-3-phenylpropanoic acid and its derivatives, with ethyl 3-amino-3-phenylpropanoate being a key substrate. Chemoenzymatic routes have proven to be highly effective. For instance, the kinetic resolution of racemic this compound using lipases is a well-established method. The hydrolysis of the ester group catalyzed by lipase (B570770) from Pseudomonas cepacia has been identified as an optimal process in terms of both activity and enantioselectivity. researchgate.net

In one study, various hydrolases were screened for the enzymatic resolution of related β-hydroxy esters, with the lipase from Pseudomonas cepacia (PCL) showing excellent results for the resolution of ethyl 3-hydroxy-3-phenylpropanoate, a precursor to the title compound. scielo.brresearchgate.net This highlights the broader applicability of enzymatic methods in this class of compounds.

Furthermore, (±)-ethyl-3-amino-3-phenylpropanoate (EAP) has been utilized as the sole carbon source in studies aimed at isolating microorganisms capable of producing enantiomerically pure S-3-amino-3-phenylpropionic acid (S-APA). researchgate.net In one such study, a strain of Methylobacterium oryzae was identified that exhibited high enantioselective activity. researchgate.net Under optimized conditions, the biotransformation of EAP resulted in a substrate enantiomeric excess (ee) of 92.1% and a yield of 48.6%. researchgate.net

Table 1: Enzymatic Resolution and Biotransformation of this compound and Related Compounds

Substrate Enzyme/Microorganism Method Key Finding Reference
(±)-ethyl-3-amino-3-phenylpropanoate Lipase from Pseudomonas cepacia Kinetic Resolution (Hydrolysis) Optimal activity and enantioselectivity for preparing optically active 3-amino-3-arylpropanoic acids. researchgate.net
(±)-ethyl-3-amino-3-phenylpropanoate Methylobacterium oryzae Y1-6 Biotransformation Production of S-3-amino-3-phenylpropionic acid with 92.1% substrate ee and 48.6% yield. researchgate.net
Ethyl 3-hydroxy-3-phenylpropanoate Lipase from Pseudomonas cepacia (PCL) Kinetic Resolution (Hydrolysis) 50% conversion, recovered (R)-ester with 98% ee and (S)-acid with 93% ee. scielo.brresearchgate.net

Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

This compound is a versatile building block in organic synthesis, serving as a precursor to a variety of more complex molecules, most notably β-lactams. The 2-azetidinone core of β-lactams is a critical pharmacophore in many antibiotic classes.

The Staudinger [2+2] cycloaddition reaction between an imine and a ketene (B1206846) is a powerful method for the synthesis of β-lactams. This compound can be readily converted to the corresponding imine, which can then undergo cycloaddition. For example, 3-nitrophenyl imine derivatives have been reacted with ethenone to afford β-lactams. rsc.org This approach allows for the introduction of diverse substituents on the β-lactam ring, enabling the synthesis of libraries of compounds for biological screening. nih.govnih.gov

Beyond β-lactams, the functional groups of this compound allow for a range of chemical transformations. The amino group can be acylated or alkylated, and the ester can be hydrolyzed or reduced, providing access to a wide array of derivatives. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been developed, showcasing the manipulation of the phenyl ring. nih.gov

Emerging Research Interest in Medicinal Chemistry and Biological Probes

The utility of this compound as a synthetic intermediate directly translates to its growing importance in medicinal chemistry. The ability to generate structurally diverse molecules from this starting material has led to the discovery of new bioactive compounds.

A notable area of interest is the development of novel antidiabetic agents. Researchers have synthesized a series of β-lactams derived from 3-nitrophenyl imines that exhibit potent α-glucosidase inhibitory activity. rsc.org α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes mellitus. In these studies, some of the synthesized β-lactams showed a higher percentage decrease in blood sugar than the reference drug glibenclamide. rsc.org Specifically, compounds designated as B8 and B9 were identified as potent inhibitors of the α-glucosidase enzyme, with IC50 values of 3.33 μM and 2.21 μM, respectively. rsc.org

Furthermore, the enantiomerically pure S-3-amino-3-phenylpropionic acid, which can be produced from this compound, is a key intermediate in the synthesis of S-dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) approved for the treatment of premature ejaculation. researchgate.net This underscores the direct relevance of this chemical scaffold in the development of modern pharmaceuticals.

Table 2: Bioactive Compounds Derived from this compound Intermediates

Compound Class Synthetic Intermediate Therapeutic Target Key Finding Reference
β-Lactams 3-Nitrophenyl imines α-Glucosidase Compounds B8 and B9 showed potent inhibitory activity with IC50 values of 3.33 μM and 2.21 μM, respectively. rsc.org
S-dapoxetine S-3-amino-3-phenylpropionic acid Serotonin Transporter S-APA is a crucial intermediate for the synthesis of this approved drug. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1296916 Ethyl 3-amino-3-phenylpropanoate CAS No. 6335-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-phenylpropanoate
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InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3
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InChI Key

NUWRDXMXYDWUAN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H15NO2
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DSSTOX Substance ID

DTXSID10284758, DTXSID40902791
Record name ethyl 3-amino-3-phenylpropanoate
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Molecular Weight

193.24 g/mol
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CAS No.

6335-76-8
Record name Ethyl β-aminobenzenepropanoate
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Advanced Synthetic Methodologies and Strategic Approaches

Chemoenzymatic Synthesis and Kinetic Resolution Techniques

The convergence of chemical and enzymatic methods has paved the way for elegant and highly selective synthetic routes to chiral molecules like ethyl 3-amino-3-phenylpropanoate. These chemoenzymatic strategies leverage the high stereoselectivity of enzymes, particularly lipases, to resolve racemic mixtures or guide stereoselective transformations.

Lipase-Catalyzed Hydrolysis for Enantiomer Production

Lipases have emerged as powerful biocatalysts for the kinetic resolution of racemic esters through enantioselective hydrolysis. This technique relies on the enzyme's ability to preferentially catalyze the hydrolysis of one enantiomer of the ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers.

The efficiency of a lipase-catalyzed kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value is crucial for obtaining products with high enantiomeric excess (ee).

Several lipases have been screened for the hydrolysis of racemic this compound and related esters. Lipase (B570770) from Pseudomonas cepacia (often referred to as Amano Lipase PS) has demonstrated exceptional selectivity. For instance, in the hydrolysis of a range of 3-amino-3-phenylpropanoate esters, lipase PS-catalyzed hydrolysis in 1,4-dioxane (B91453) with water at 45 °C has been reported to achieve E-values greater than 200. nih.gov Similarly, covalently immobilized lipase AK from Pseudomonas fluorescens and lipase PS have been effectively used for the kinetic resolution of related β-alanine ethyl ester hydrochlorides, yielding high E-values. nih.gov

The choice of enzyme is critical, as different lipases can exhibit varying and sometimes opposite enantioselectivities. For example, in the resolution of 3-phenylbutanoic acid, lipases from Candida antarctica B, Candida cylindracea, and Mucor miehei selectively produce the (R)-acid, while lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens yield the (S)-acid with excellent enantioselectivity (E > 200). researchgate.net

Table 1: Enzyme Selectivity in the Hydrolysis of 3-Aryl Alkanoic Acid Esters

BiocatalystSubstrateProduct EnantiomerEnantiomeric Excess (ee)E-value
Alcaligenes spp.Ethyl 3-phenylbutanoate(S)-3-phenylbutanoic acid97%>200
Pseudomonas cepaciaEthyl 3-phenylbutanoate(S)-3-phenylbutanoic acid>95%>200
Pseudomonas fluorescensEthyl 3-phenylbutanoate(S)-3-phenylbutanoic acid>95%>200
Candida antarctica Lipase BEthyl 3-phenylpentanoate(R)-3-phenylpentanoic acid>94%-

Data sourced from literature reports on related substrates to illustrate enzyme selectivity trends. researchgate.net

The stereochemical outcome of a lipase-catalyzed resolution is highly dependent on the reaction conditions. Factors such as the solvent, temperature, pH, and the form of the enzyme (free or immobilized) play a crucial role in maximizing both the reaction rate and the enantioselectivity.

For the lipase PSIM (Burkholderia cepacia) catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts, a study on fluorinated analogues of this compound found that optimal conditions included the use of isopropyl ether (iPr₂O) as the solvent at 45 °C in the presence of triethylamine (B128534) (Et₃N) and water. nih.gov These optimized conditions on a preparative scale yielded both the unreacted (R)-ester and the (S)-acid product with excellent enantiomeric excess (≥99%) and good yields (>48%). nih.gov The choice of solvent is particularly influential; for instance, while some reactions may proceed well in dioxane, others might show better selectivity and rates in solvents like isopropyl ether. nih.gov Temperature also plays a significant role, with 45 °C being identified as an optimal temperature for several lipase-catalyzed resolutions of β-amino esters. nih.gov

Dynamic Kinetic Resolution Strategies in β-Amino Ester Synthesis

A limitation of traditional kinetic resolution is that the maximum theoretical yield for a single desired enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization of the starting material allows for the theoretical conversion of 100% of the racemate into a single enantiomer of the product.

For β-amino esters, DKR can be achieved by coupling a lipase with a suitable metal catalyst for racemization. Ruthenium-based catalysts, for example, have been effectively used for the racemization of amines and alcohols. nih.govnih.gov A successful DKR protocol requires that the enzyme and the racemization catalyst are compatible and that the rate of racemization is faster than the rate of the enzymatic reaction of the slow-reacting enantiomer. nih.gov For the DKR of primary amines, a catalyst system comprising palladium nanoparticles supported on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) has been used in conjunction with lipases like Novozyme-435 (Candida antarctica Lipase B) or Amano Lipase PS-C1 (Burkholderia cepacia). nih.gov This approach has yielded amides in high yields and with excellent enantiomeric excess. nih.gov

Application of Whole-Cell Biotransformations for Stereoselective Synthesis

Whole-cell biotransformations offer a practical and often more cost-effective alternative to using isolated enzymes. Utilizing entire microbial cells can eliminate the need for costly enzyme purification and can also provide a natural environment for cofactor regeneration, which is often required for redox reactions.

While specific examples for the direct production of this compound using whole cells are not extensively detailed in readily available literature, the strategy has been successfully applied to the synthesis of chiral β-amino acids. For instance, whole cells of Escherichia coli engineered to express a phenylalanine aminomutase have been used to convert α-phenylalanine derivatives into their corresponding (S)-β-aryl-β-amino acids. nih.gov Similarly, the reductive amination of α-keto acids to produce chiral amino acids is a well-established whole-cell process that often utilizes dehydrogenases and an integrated cofactor regeneration system. nih.gov These strategies highlight the potential for developing engineered microbial cells for the stereoselective synthesis of β-amino esters like this compound, for example, by expressing a suitable esterase or lipase in a host organism capable of performing the desired stereoselective transformation.

Modified Rodionov Synthesis for β-Amino Acids and Esters

The Rodionov reaction is a classic method for the synthesis of β-amino acids, which traditionally involves the condensation of an aldehyde, an amine, and a compound with an active methylene (B1212753) group, such as malonic acid, in the presence of a base. Modifications of this reaction have been developed to improve yields, reduce reaction times, and control stereoselectivity.

A rapid, solvent-free method for the synthesis of β-aryl-β-amino acid esters, which can be considered a modification of the Rodionov approach, has been developed using microwave irradiation. This method involves the condensation of an aromatic aldehyde, an amine, and an ester of malonic acid. For example, the reaction of benzaldehyde (B42025), (S)-α-methylbenzylamine, and diethyl malonate under microwave irradiation can produce ethyl N-[(S)-α-methylbenzyl]-β-amino-β-phenylpropionate. While this method primarily focuses on diastereoselectivity by using a chiral amine, it represents a significant advancement in the synthesis of the carbon skeleton of the target molecule. Further debenzylation would be required to obtain the final product.

Another relevant approach is the tandem Knoevenagel condensation/alkylidene reduction. A synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been reported involving the reaction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction of the nitro group and simultaneous esterification. Although this specific example starts with a substituted benzaldehyde, the core strategy of forming the propanoate backbone via condensation is related to the principles of the Rodionov reaction.

Tandem Reaction Sequences and Multi-Component Methodologies

Knoevenagel Condensation/Alkylidene Reduction Protocols

While specific research detailing a Knoevenagel condensation followed by an alkylidene reduction for the direct synthesis of this compound is not extensively documented in the provided results, the foundational principles of this approach are relevant. The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene compound. In this context, benzaldehyde would react with a suitable C2-synthon, followed by reduction of the resulting alkylidene intermediate and subsequent amination and esterification to yield the target molecule.

Development of One-Pot Synthetic Procedures

A significant advancement in the synthesis of 3-amino-3-phenylpropanoate esters is the development of one-pot procedures. google.com A notable one-pot process involves the reaction of benzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in a suitable solvent. google.com This initial step forms the β-amino acid, which is then esterified in the same reaction vessel without the need for intermediate isolation and purification. google.com This streamlined approach offers high selectivity, good yields, and reduces operational complexity and waste, making it an attractive method for large-scale production. google.com

For instance, one documented procedure involves heating benzaldehyde, malonic acid, and ammonium acetate in ethanol (B145695). After the initial reaction, thionyl chloride is added to facilitate the esterification, resulting in the formation of this compound with a reported purity of 98% and a yield of 78%. google.com

Esterification and Amine Formation Strategies

The strategic formation of the ester and amine functionalities is central to the synthesis of this compound.

Carboxylic Acid Esterification Protocols

The direct esterification of 3-amino-3-phenylpropanoic acid is a common and straightforward method for the synthesis of its corresponding ethyl ester. google.com This transformation is typically achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst. Thionyl chloride is a particularly effective reagent for this purpose, as it reacts with ethanol to form the necessary acidic conditions and also acts as a dehydrating agent, driving the equilibrium towards the ester product. google.com This method is often integrated into one-pot procedures, following the in-situ formation of the amino acid. google.com

Table 1: Representative Esterification Protocol

ReactantsReagentSolventConditionsProduct
3-Amino-3-phenylpropanoic acidThionyl chlorideEthanolRefluxThis compound

Reductive Amination and Reduction of Schiff Base Intermediates

Reductive amination provides a powerful and versatile route to amines. masterorganicchemistry.comorganic-chemistry.org This method involves the reaction of a ketone or aldehyde with an amine to form an imine or Schiff base, which is then reduced to the corresponding amine. masterorganicchemistry.com While direct application to this compound synthesis from a keto-ester precursor is a plausible strategy, specific examples are not detailed in the provided search results. The general principle would involve the reaction of ethyl benzoylacetate with ammonia (B1221849) to form an enamine or imine intermediate, followed by reduction.

A key advantage of reductive amination is the ability to use mild reducing agents that selectively reduce the imine in the presence of other functional groups. masterorganicchemistry.com Reagents such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly employed for this purpose. masterorganicchemistry.com

Research on Protective Group Chemistry in Stereoselective Synthesis

In the stereoselective synthesis of chiral molecules like this compound, the use of protecting groups is often indispensable. wikipedia.orgorganic-chemistry.org Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions, allowing for selective transformations elsewhere in the molecule. wikipedia.orgorganic-chemistry.org

For the synthesis of enantiomerically pure (R)- or (S)-ethyl 3-amino-3-phenylpropanoate, protecting the amino group is a common strategy. The amino group can be protected as a carbamate, for example, which renders it non-nucleophilic. organic-chemistry.orgyoutube.com This allows for subsequent chemical manipulations without interference from the amine. After the desired transformations are complete, the protecting group can be selectively removed to reveal the free amine. wikipedia.orgyoutube.com

Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group depends on its stability to the reaction conditions planned and the ease of its removal. youtube.com For instance, the Boc group is typically removed under acidic conditions, while the Cbz group can be cleaved by hydrogenolysis. organic-chemistry.org This orthogonality allows for the selective deprotection of one group in the presence of another, a crucial strategy in complex multi-step syntheses. organic-chemistry.org

Table 2: Common Protecting Groups in Amine Synthesis

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347)Acidic conditions (e.g., TFA)
BenzyloxycarbonylCbzBenzyl chloroformateHydrogenolysis (H2, Pd/C)

Chemical Reactivity and Mechanistic Investigations

Oxidative Transformations of the Amino Moiety in Research Contexts

The amino group in β-amino esters is susceptible to oxidation, a transformation that has been explored in various research contexts. While direct oxidation of the amino moiety in ethyl 3-amino-3-phenylpropanoate is not extensively documented in isolation, the principles of β-amino ester oxidation can be applied. Oxidative reactions are crucial for introducing new functionalities or for understanding degradation pathways. For instance, manganese(III)-based oxidation is a known method for reacting with β-keto esters, which share some structural similarities with β-amino esters, suggesting potential pathways for oxidative cyclization or other transformations under similar conditions. acs.org The presence of the phenyl group and the ester can influence the reactivity of the amino group towards various oxidizing agents.

In the broader context of poly(β-amino ester)s, a class of polymers synthesized from β-amino esters, the amino groups are central to their chemical properties. mdpi.com While not a direct oxidation of the monomer, the behavior of these polymers under oxidative stress provides insights. For example, the degradation of hydrogels formed from these polymers can be influenced by radical-mediated processes, which can involve the amino functionality. rsc.org

Reductive Pathways of the Ester Functionality

The ester group of this compound can be selectively reduced to the corresponding alcohol, yielding 3-amino-3-phenylpropan-1-ol. nih.govnih.gov This transformation is a key step in the synthesis of various biologically active molecules and chiral auxiliaries. The reduction can be achieved using a variety of reducing agents, with the choice of reagent often influencing the stereochemical outcome of the reaction, especially when starting from a chiral or racemic ester.

Commonly employed methods for the reduction of β-amino esters include the use of metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in suitable solvents. The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by the elimination of the ethoxy group and subsequent reduction of the intermediate aldehyde to the primary alcohol.

Table 1: Selected Reducing Agents for Ester Reduction

Reducing Agent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF 3-Amino-3-phenylpropan-1-ol
Sodium Borohydride (NaBH₄) Protic solvent (e.g., ethanol) 3-Amino-3-phenylpropan-1-ol
Asymmetric Reducing Agents Chiral catalyst, hydrogen donor Optically active 3-amino-1-phenylpropanol derivatives google.com

In the context of synthesizing optically active pharmaceutical intermediates, the asymmetric reduction of related β-aminoketones to form γ-aminoalcohols is a closely related and important transformation. google.com This underscores the significance of reductive pathways in generating valuable chiral building blocks from precursors structurally similar to this compound.

Nucleophilic Substitution Reactions and Advanced Derivative Formation

The primary amino group of this compound is nucleophilic and readily participates in reactions to form a wide array of derivatives. A common and significant reaction is N-acylation, where the amino group attacks an acylating agent to form an amide. This reaction is fundamental in peptide synthesis and in the preparation of protected amino acid derivatives. For instance, the reaction with butyl butanoate, catalyzed by an enzyme like Candida antarctica lipase (B570770) A, can proceed enantioselectively to yield the corresponding N-acylated product. researchgate.net

The formation of N-protected derivatives, such as those with Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups, is crucial for multi-step synthesis. researchgate.net These protecting groups are introduced via nucleophilic substitution at the nitrogen atom and are essential for controlling the reactivity of the amino group during subsequent synthetic steps.

Table 2: Examples of Nucleophilic Substitution at the Amino Group

Reagent Reaction Type Product
Butyl butanoate (with lipase) N-Acylation N-butanoyl-ethyl 3-amino-3-phenylpropanoate researchgate.net
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) N-Protection N-Boc-ethyl 3-amino-3-phenylpropanoate researchgate.net
Fmoc-OSu N-Protection N-Fmoc-ethyl 3-amino-3-phenylpropanoate researchgate.net

Furthermore, the amino group can act as a nucleophile in Michael additions and other carbon-nitrogen bond-forming reactions, expanding the synthetic utility of this compound for creating more complex molecular architectures. organic-chemistry.org

Hydrolytic Cleavage Mechanisms of the Ester Group

The ethyl ester of 3-amino-3-phenylpropanoate can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-phenylpropanoic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and is the reverse of Fischer esterification. libretexts.orgchemguide.co.ukchemguide.co.uk The mechanism involves the following steps:

Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack. chemguide.co.uk

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

Proton transfer from the attacking water molecule to the ethoxy group.

Elimination of ethanol (B145695) (a neutral leaving group) to regenerate the carbonyl group, now as a carboxylic acid.

Deprotonation of the carbonyl oxygen to yield the final carboxylic acid product and regenerate the acid catalyst. chemguide.co.uk

To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process and generally proceeds to completion. libretexts.org The mechanism is as follows:

Nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, leading to the elimination of the ethoxide ion (⁻OEt) as the leaving group.

An acid-base reaction occurs between the newly formed carboxylic acid and the strongly basic ethoxide ion (or another hydroxide ion), resulting in the formation of a carboxylate salt and ethanol. This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

The rate of hydrolysis can be influenced by steric hindrance around the ester group. nih.gov For β-amino esters, the stability of the ester bond to hydrolysis can be a critical factor, particularly in the context of designing degradable polymers like poly(β-amino ester)s. nih.gov The hydrolysis of these polymers is a key aspect of their function in applications such as drug delivery. mdpi.com

Reaction Mechanism Elucidation in Complex Synthetic Sequences

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. Understanding the mechanisms of the reactions it undergoes is crucial for optimizing synthetic routes and controlling stereochemistry. For example, in multi-step syntheses, the selective transformation of either the amino or the ester group is paramount. This is often achieved through the use of protecting groups, as mentioned in section 3.3. researchgate.net

The use of β-amino esters in the synthesis of β-lactams (2-azetidinones) is a classic example where mechanistic understanding is key. researchgate.net The cyclization to form the β-lactam ring involves the interplay between the amino and the ester (or a more activated carboxylic acid) functionalities.

In the synthesis of fluorinated β-amino acid enantiomers, the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochlorides demonstrates the importance of enzymatic reactions in resolving stereoisomers. mdpi.com The mechanism of enzyme catalysis, involving the formation of an acyl-enzyme intermediate, allows for high enantioselectivity. mdpi.comresearchgate.net

The development of new synthetic methods often involves the use of β-amino esters as benchmark substrates. For instance, copper-catalyzed hydroamination reactions for the enantioselective synthesis of β-amino acid derivatives proceed through a copper enolate intermediate, and the regioselectivity of the hydride transfer is a key mechanistic feature. nih.gov Although this example starts from an α,β-unsaturated ester, the resulting β-amino ester product highlights the importance of these compounds in modern synthetic chemistry.

Applications and Advanced Research Directions

Utility as a Chiral Building Block for Synthesizing Complex Organic Molecules

The true value of Ethyl 3-amino-3-phenylpropanoate in organic synthesis lies in its chirality. The presence of a stereogenic center at the β-carbon allows it to serve as a chiral building block, a foundational unit from which complex molecules with specific three-dimensional arrangements can be built. Enantiomerically pure β-amino acids are crucial structural motifs in many biologically active compounds, including peptides and alkaloids.

Development as Pharmaceutical Intermediates in Drug Discovery Research

The structural framework of this compound is a recurring feature in a number of pharmaceutical agents. As an intermediate, it provides a scaffold that can be chemically modified to create a diverse library of compounds for screening in drug discovery programs. Its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs).

The β-phenylethylamine backbone, a core feature of this compound, is a well-established pharmacophore for compounds targeting the central nervous system (CNS). Research into related structures has paved the way for investigating β-amino acid esters as precursors for novel CNS-active drugs. For instance, synthetic derivatives of β-phenylethylamine have been identified as mesencephalic enhancer substances with potential therapeutic applications in Parkinson's disease and Alzheimer's disease. mdpi.com

Furthermore, extensive research has been conducted on amphetamine derivatives, which share the phenylethylamine skeleton, to develop multitarget agents for treating depression. nih.gov These compounds are designed to interact with key neurotransmitter systems, such as serotonin (B10506) and noradrenaline transporters. nih.gov This body of research supports the exploration of this compound and its analogues as precursors for new psychotropic and neuroprotective agents, leveraging its core structure to design molecules that can modulate CNS pathways. mdpi.comnih.gov

Table 1: Research on Phenylethylamine Scaffolds in CNS Drug Discovery

Parent ScaffoldDerivative ClassTherapeutic Target/ApplicationResearch Focus
β-PhenylethylamineSynthetic enhancer substances (e.g., selegiline)Parkinson's disease, Alzheimer's diseaseDevelopment of mesencephalic enhancer agents. mdpi.com
AmphetamineNovel multitarget derivativesDepression (SERT/NET inhibition)Synthesis of multifaceted antidepressant agents. nih.gov

Beyond the CNS, this compound serves as a crucial intermediate in the synthesis of a broad range of bioactive compounds. The β-amino acid structure is a key component of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov The synthesis of Sitagliptin, a prominent DPP-IV inhibitor, relies on the construction of a chiral β-amino acid structure, highlighting the industrial importance of intermediates like this compound. nih.gov

Additionally, complex derivatives such as Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate have been identified as intermediates or impurities in the synthesis of anticoagulants like dabigatran. acs.org This demonstrates the compound's role as a versatile precursor, where its amino and ester groups can be readily functionalized to build the intricate molecular architectures required for biological activity.

Research into Enzyme Mechanisms and Protein-Ligand Interactions

The study of how enzymes interact with small molecules is fundamental to biochemistry and drug design. Substrates like this compound and its analogues are valuable tools for probing the active sites of enzymes. Research on the enzymatic hydrolysis of the related compound, ethyl 3-hydroxy-3-phenylpropanoate, using various hydrolase enzymes has provided insights into enzyme selectivity. organic-chemistry.org

By observing the conversion rates and the enantiomeric excess (e.e.) of the products, scientists can deduce the steric and electronic preferences of an enzyme's active site. For example, studies have shown that certain enzymes exhibit high selectivity for one enantiomer of a substrate over the other. organic-chemistry.org This type of research contributes to a deeper understanding of enzyme mechanisms and helps build predictive models for protein-ligand interactions, which is essential for the rational design of enzyme inhibitors and new biocatalysts.

Investigation as a Biochemical Probe in Enzymatic Studies

Building on its role in mechanistic studies, this compound and its analogues are employed as biochemical probes to map the functional landscape of enzymes. When a molecule like ethyl 3-hydroxy-3-phenylpropanoate is presented to a panel of different enzymes, the varying outcomes reveal the specific catalytic capabilities of each enzyme. organic-chemistry.org

In one study, the enzyme from Candida antarctica (lipase B) was used for the kinetic resolution of β-amino esters, demonstrating how these compounds can be used to screen for and characterize enzymatic activity. The success of such resolutions is measured by conversion percentage and the enantiomeric excess of the resulting product, which serve as quantitative indicators of an enzyme's efficiency and selectivity.

Table 2: Enzymatic Resolution Studies with Related Phenylpropanoate Esters

SubstrateEnzymeConversion (%)Product Enantiomeric Excess (e.e.) (%)
Ethyl 3-hydroxy-3-phenylpropanoatePseudomonas cepacia lipase (B570770) (PCL)5098 ((R)-ester), 93 (S)-acid)
Ethyl 3-hydroxy-3-phenylpropanoatePig liver esterase (PLE)3698 ((R)-ester)

Data from a study on a structurally related compound to illustrate the principle of using phenylpropanoates as biochemical probes. organic-chemistry.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various other molecular properties.

A DFT study of a molecule like Ethyl 3-amino-3-phenylpropanoate would typically be performed using a basis set such as B3LYP/6-311G(d,p) to optimize the molecular geometry. Such a study would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, in a study of a structurally related compound, Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations determined C-H bond lengths to be in the range of 1.0809 Å to 1.0945 Å, and C-C bond lengths ranging from 1.3466 Å to 1.5339 Å. Similar calculations for this compound would provide a detailed three-dimensional model of its most stable conformation.

Electronic Structure Calculations for Chemical Insights

Electronic structure calculations, particularly the analysis of Frontier Molecular Orbitals (FMOs), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For a molecule like this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom of the amino group, as these are the most electron-rich parts of the molecule. The LUMO would likely be centered on the ester carbonyl group, which is the most electron-deficient region.

In an analogous study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO and LUMO energies were calculated to be -6.35 eV and -2.97 eV, respectively, resulting in an energy gap of 3.38 eV. These values are instrumental in calculating various global reactivity descriptors, as shown in the table below.

Table 1: Global Reactivity Descriptors (Analogous Data)

Descriptor Formula Value (eV)
Ionization Potential (I) -EHOMO 6.35
Electron Affinity (A) -ELUMO 2.97
Electronegativity (χ) (I+A)/2 4.66
Chemical Hardness (η) (I-A)/2 1.69
Chemical Softness (S) 1/(2η) 0.29

Data derived from a study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate.

Hirshfeld Surface Analysis and Intermolecular Interaction Studies

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like dnorm (normalized contact distance) onto this surface, it is possible to identify and analyze different types of intermolecular contacts.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the strongest intermolecular interactions and play a crucial role in determining the crystal packing of molecules with donor and acceptor groups. In a crystal of this compound, the amino group (N-H) would act as a hydrogen bond donor, while the carbonyl oxygen of the ester group would be a primary hydrogen bond acceptor.

Hirshfeld surface analysis of a similar molecule, DL-Valinium dihydrogen phosphate, revealed distinct red spots on the dnorm map, indicating strong O-H···O and N-H···O hydrogen bonds. nih.gov A similar analysis for this compound would be expected to show a network of N-H···O hydrogen bonds, which would likely be a dominant feature of its crystal packing. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative breakdown of the different intermolecular contacts. For the valinium compound, O···H/H···O contacts accounted for 37.5% of the total interactions. nih.gov

Investigation of C-H…π(ring) Interactions

In addition to classical hydrogen bonds, weaker interactions such as C-H…π(ring) interactions can also significantly influence the crystal structure. These interactions involve a C-H bond pointing towards the electron cloud of an aromatic ring. In this compound, the phenyl ring can act as a π-donor, and various C-H bonds from neighboring molecules can act as donors.

Gas-Phase Geometry Optimization and Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional conformation. Gas-phase geometry optimization and conformational analysis are computational techniques used to identify the most stable conformers of a molecule.

These studies typically involve systematically rotating the rotatable bonds of the molecule and calculating the energy of each resulting conformation. This process generates a potential energy surface (PES), and the low-energy minima on this surface correspond to stable conformers. For this compound, the key rotatable bonds would be around the Cα-Cβ bond and the bonds connecting the phenyl ring and the ester group to the main chain.

Computational studies on amino acids have shown that geometry optimization is a crucial step in refining the energy ranking of conformers found through initial searches. nih.gov The results of such an analysis for this compound would provide valuable information about its preferred shape in the absence of solvent or crystal packing forces.

Application of Quantum Chemical Descriptors in Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Quantum chemical descriptors, which are numerical values representing various electronic and steric properties of a molecule, are often used in QSAR models.

For a class of compounds like β-amino acid esters, quantum chemical descriptors derived from calculations (such as HOMO-LUMO energies, dipole moment, and atomic charges) can be correlated with their observed biological activities. For example, a QSAR study on β-lactam antibiotics successfully used topological and electrotopological state indices to model their binding to human serum proteins. nih.gov This study demonstrated that the presence of aromatic rings and the electron accessibility of certain atoms were significant factors influencing binding.

A similar QSAR study on a series of derivatives of this compound could lead to the development of a predictive model for their activity, guiding the design of new, more potent analogues.

Advanced Spectroscopic Characterization and Analytical Method Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For ethyl 3-amino-3-phenylpropanoate, ¹H, ¹³C, and, for its derivatives, ¹⁹F NMR are the most critical techniques.

¹H NMR Techniques in Characterization

Proton NMR (¹H NMR) is fundamental for identifying the hydrogen atoms within the this compound molecule and their connectivity. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for each proton provide a complete structural fingerprint.

In a typical ¹H NMR spectrum, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.25-7.38 ppm. The methine proton (CH-N) attached to the chiral center is observed as a triplet at approximately δ 4.43 ppm. The methylene (B1212753) protons (CH₂) adjacent to the ester group appear as a doublet of doublets, while the ethyl ester protons present as a quartet (OCH₂) and a triplet (CH₃).

Detailed ¹H NMR data for different forms of the compound have been reported in the literature. For instance, the (S)-enantiomer, as an acetate (B1210297) salt in Methanol-d₄, displays distinct signals that confirm its structure.

Data derived from studies on the racemic compound in CDCl₃.

¹³C NMR Techniques for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete analysis of the carbon framework.

The carbonyl carbon (C=O) of the ester group is typically the most deshielded, appearing at approximately δ 171.23 ppm. The carbons of the phenyl ring resonate in the aromatic region (δ 128-131 ppm). The ethyl group carbons and the aliphatic backbone carbons (CH and CH₂) appear at higher field strengths. For the (S)-acetate salt in Methanol-d₄, the carbon signals have been explicitly assigned. A Finnish patent also reports ¹³C NMR data for the compound in deuterated methanol (B129727) (CD₃OD), showing characteristic shifts for the ethyl ester, the aliphatic chain, and the phenyl ring carbons. okayama-u.ac.jp

Data corresponds to the (S)-acetate salt in Methanol-d₄.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

The molecular formula of this compound is C₁₁H₁₅NO₂. Its theoretical monoisotopic mass is 193.11028 Da. Experimental determination of the molecular mass using HRMS instruments like a Time-of-Flight (TOF) analyzer would be expected to yield a value that closely matches this theoretical mass. For example, the protonated molecule ([M+H]⁺) would have a theoretical m/z of 194.11756. Observing this ion at a high resolution experimentally confirms the compound's elemental composition.

Predicted m/z values calculated from the monoisotopic mass.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique for separating, identifying, and quantifying the main compound and any impurities present in a sample. The liquid chromatography stage separates the components of a mixture, which are then introduced into the mass spectrometer for detection.

This method is crucial for establishing the purity of this compound, with some commercial sources confirming purity levels above 99% using High-Performance Liquid Chromatography (HPLC) analysis. For impurity profiling, LC-MS/MS can identify and characterize process-related impurities or degradation products. okayama-u.ac.jp For instance, potential impurities could include unreacted starting materials from its synthesis or by-products from side reactions. The initial mass spectrometer (MS1) can be set to select the molecular ion of the target compound or a suspected impurity, which is then fragmented. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing a structural fingerprint that aids in the definitive identification of these low-level components. This level of analysis is essential for quality control in research and pharmaceutical applications.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy can confirm the presence of its key structural features: the amino group (N-H), the ester group (C=O and C-O), and the phenyl ring (aromatic C-H and C=C).

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The primary amine (-NH2) group typically shows two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. The carbonyl (C=O) stretching vibration of the ethyl ester is one of the most intense and easily identifiable peaks, appearing in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group are also prominent, typically found in the 1300-1000 cm⁻¹ region. The presence of the phenyl group is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

Expected IR Absorption Bands for this compound

Functional Group Bond Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3400 - 3250 (typically two bands)
Ester C=O Stretch 1750 - 1735
Ester C-O Stretch 1300 - 1000
Aromatic Ring C-H Stretch 3100 - 3000
Aromatic Ring C=C Stretch 1600 - 1450

These expected values provide a basis for the structural confirmation of the compound, with the precise peak positions and intensities providing a unique fingerprint for this compound.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a crucial analytical technique for determining the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This method provides a fundamental check of a sample's purity and confirms its empirical and molecular formula. For this compound, with the molecular formula C₁₁H₁₅NO₂, elemental analysis is used to validate its stoichiometry by comparing the experimentally determined elemental composition against the theoretically calculated values. nist.gov

The theoretical composition is calculated based on the compound's molecular formula and the atomic weights of its constituent atoms. The molecular weight of this compound is 193.24 g/mol . nist.gov Any significant deviation between the experimental and theoretical percentages can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

**Theoretical Elemental Composition of this compound (C₁₁H₁₅NO₂) **

Element Symbol Atomic Weight ( g/mol ) Moles in Compound Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 11 132.11 68.37%
Hydrogen H 1.01 15 15.15 7.84%
Nitrogen N 14.01 1 14.01 7.25%
Oxygen O 16.00 2 32.00 16.56%

| Total | | | | 193.27 | 100.00% |

The experimental results obtained from an elemental analyzer for a purified sample of this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% tolerance, thereby confirming the stoichiometric integrity of the synthesized compound.

Development of Analytical Methods for Enantiomeric Separation and Purity

Enantiomeric Separation

Since this compound possesses a chiral center at the C-3 position, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical in stereoselective synthesis and pharmaceutical applications. Chiral HPLC is the method of choice for this task. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline separation. Polysaccharide-based CSPs, such as those found in Chiralpak columns, are often effective for separating amino esters. beilstein-journals.org The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as ethanol (B145695). beilstein-journals.org Method parameters including flow rate and detection wavelength are fine-tuned to ensure optimal resolution and sensitivity. beilstein-journals.org

Example HPLC Conditions for Enantiomeric Separation of Similar Compounds

Parameter Condition
Column Chiralpak IC
Mobile Phase Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Data based on methods for structurally related compounds. beilstein-journals.org

Purity Determination

Assessing the chemical purity of this compound involves quantifying the main compound relative to any impurities, such as starting materials, by-products, or degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable method for this purpose. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. sielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., phosphoric acid or formic acid) added to improve peak shape and resolution. sielc.comsielc.com A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate impurities with a wide range of polarities. The purity is then determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, which provides molecular weight information for impurity identification. nih.gov

Biological Activity Research and Mechanistic Insights

Investigation as a Biochemical Probe and Potential Enzyme Inhibitor

Ethyl 3-amino-3-phenylpropanoate has been utilized as a biochemical probe, particularly in the field of biocatalysis. Its structure makes it a suitable substrate for certain enzymes, allowing researchers to study enzyme activity, selectivity, and stability. A notable application is in the kinetic resolution of its racemic form using lipases, such as Candida antarctica lipase (B570770) A (CALA). researchgate.netdiva-portal.org In these studies, the enzyme selectively acylates one enantiomer, allowing for the separation of the (R) and (S) forms. This process is monitored to understand the enzyme's stereoselectivity and performance under various conditions, including immobilization on different supports which can enhance thermostability. researchgate.netdiva-portal.orgresearchgate.net For instance, CALA immobilized in mesocellular foam demonstrated a significant increase in its optimal activity temperature and enantioselectivity for the resolution of this compound. researchgate.netdiva-portal.org

Beyond its role as a substrate, the compound serves as a foundational scaffold for the synthesis of more complex biological probes. researchgate.net Researchers have used it as a starting material to create intricate molecules designed to investigate specific biological pathways, such as those involving p21 inhibitors. researchgate.net While some general research has suggested that derivatives of this compound may act as enzyme inhibitors , specific details on this compound itself acting as a potent inhibitor are not extensively documented in the reviewed literature. Its primary role in this context appears to be as a substrate for studying enzymatic reactions and as a building block for targeted probes. researchgate.netnih.govfrontiersin.org

Evaluation of Potential Therapeutic Applications in Research

The core structure of this compound has made it and its derivatives subjects of research for potential therapeutic uses, particularly in the areas of inflammation and cancer.

Research has indicated that this compound and its related structures possess potential anti-inflammatory properties. ontosight.ai Studies have suggested that these compounds may act by reducing the production of pro-inflammatory cytokines in vitro. A significant area of investigation involves the use of this compound hydrochloride as a key intermediate in the synthesis of novel compounds targeting the Cannabinoid Receptor 2 (CB2). googleapis.com The CB2 receptor is recognized as a critical target in experimental models of dermal fibrosis and other inflammation-driven conditions. googleapis.com Agonists of the CB2 receptor have been shown to exert anti-fibrotic effects, highlighting a potential mechanistic pathway for the anti-inflammatory activity of compounds derived from this scaffold. googleapis.com

The potential of β-amino esters and their derivatives in anticancer research has also been an area of focus. Research into compounds structurally related to this compound has shown that they can inhibit the proliferation of cancer cell lines. The proposed mechanism for this activity involves the induction of apoptosis, or programmed cell death. Studies have noted that the cytotoxic effects can be selective, with IC₅₀ values varying depending on the specific cancer cell line being tested.

Table 1: Illustrative Data on Anticancer Activity of Related Compounds
Cancer Cell LineEffectFinding
Human Cancer Cell LinesInhibition of ProliferationInduction of apoptosis was observed.
Various Cell LinesSelective CytotoxicityIC₅₀ values were found to vary between different cell lines, indicating a degree of selectivity.

Molecular Mechanism of Action Studies

To understand the biological effects of this compound, research has delved into its interactions with specific molecular targets and its influence on cellular signaling pathways.

This compound and its derivatives have been identified as interacting with several distinct molecular targets, serving primarily as a structural precursor for more complex, active molecules.

Enzymes: As previously mentioned, it is a well-documented substrate for Candida antarctica lipase A (CALA), which specifically recognizes and modifies it, enabling the study of enzymatic resolution processes. researchgate.netresearchgate.net

Receptors: The compound is a crucial building block in the synthesis of ligands for specific G protein-coupled receptors. It has been used to create potent agonists for the Cannabinoid Receptor 2 (CB2), a key target in anti-inflammatory research. googleapis.com It has also been employed in the synthesis of a series of molecules designed to inhibit the interaction between the filovirus glycoprotein (B1211001) and its endosomal receptor, Niemann-Pick C1 (NPC1), a novel target for developing broad-spectrum anti-filovirus therapeutics. google.com

Autophagy Proteins: In the field of cellular maintenance, this compound has been used as a reactant in the preparation of compounds that modulate autophagy. googleapis.com These synthesized molecules are designed to target key proteins in the autophagy pathway, such as the mammalian ATG8 homologue family, which includes LC3B. googleapis.com

Table 2: Investigated Molecular Targets for this compound Derivatives
Target ClassSpecific TargetRole of CompoundResearch Application
EnzymeCandida antarctica Lipase A (CALA)SubstrateBiocatalysis and kinetic resolution studies. researchgate.netresearchgate.net
ReceptorCannabinoid Receptor 2 (CB2)Precursor for AgonistsDevelopment of anti-inflammatory and anti-fibrotic agents. googleapis.com
ReceptorNiemann-Pick C1 (NPC1)Precursor for InhibitorsDevelopment of anti-filovirus therapeutics. google.com
Autophagy ProteinATG8 Homologues (e.g., LC3B)Precursor for ModulatorsInvestigation of autophagy regulation in disease. googleapis.com

The interaction of derivatives of this compound with their molecular targets can lead to the modulation of critical cellular signaling pathways.

Research on derivatives targeting the CB2 receptor suggests a mechanism that involves modulating inflammatory signaling. googleapis.com By acting as agonists at this receptor, these compounds can influence pathways that regulate inflammation and fibrogenesis. googleapis.com Furthermore, the development of molecules that target the interaction between viral proteins and host cell receptors like NPC1 represents a strategy to disrupt the signaling required for viral entry and infection. google.com

A significant area of investigation is the modulation of autophagy. googleapis.com Autophagy is a fundamental cellular degradation pathway responsible for clearing dysfunctional proteins and organelles, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. By serving as a precursor for molecules that can modulate key autophagy proteins like LC3B, this compound contributes to the development of tools to study and potentially control this vital cellular process. googleapis.com General studies have also pointed to the potential for related compounds to affect neurotransmitter release and signaling through receptor modulation.

Investigation of Binding Interactions with Biomolecules

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the direct binding interactions of this compound with biomolecules. Database searches and explorations of peer-reviewed journals did not yield any molecular docking studies, enzyme inhibition assays, or receptor binding data for this particular compound.

While research exists for structurally similar molecules, the explicit binding characteristics of this compound with proteins, enzymes, or nucleic acids have not been a direct subject of published investigation. For instance, studies on related compounds such as Ethyl 3-amino-3-oxopropanoate have explored their roles as components of coumarin (B35378) derivatives with potential antiviral activities. biosynth.com Similarly, the enzymatic hydrolysis of Ethyl 3-hydroxy-3-phenylpropanoate has been examined, indicating interactions with hydrolase enzymes. However, these findings are specific to the respective analogs and cannot be directly extrapolated to this compound.

The lack of data in this specific area suggests that the binding profile of this compound may be a novel area for future research. Such studies would be crucial in elucidating its potential biological activities and mechanistic pathways.

Due to the absence of specific research data, a data table on the binding interactions of this compound cannot be provided at this time.

Synthesis and Biological Evaluation of Derivatives and Analogues

Synthesis of Fluorinated β-Amino Acid Enantiomers

The introduction of fluorine into amino acid structures can significantly alter their properties, including metabolic stability and binding affinity. An efficient enzymatic method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers. mdpi.comnih.gov This process utilizes a lipase-catalyzed kinetic resolution of racemic β-amino carboxylic ester hydrochloride salts.

The synthesis begins with a modified Rodionov reaction, where corresponding aldehydes react with malonic acid and ammonium (B1175870) acetate (B1210297) to form racemic β-amino acids. mdpi.com These are subsequently esterified using thionyl chloride in ethanol (B145695) to produce the racemic ethyl ester hydrochloride salts. mdpi.com The key step is the enantioselective hydrolysis catalyzed by lipase (B570770) PSIM from Burkholderia cepasia. This reaction is typically performed in isopropyl ether (iPr₂O) at 45°C. mdpi.comnih.gov The process yields unreacted (R)-amino esters and the hydrolyzed (S)-amino acids, both with excellent enantiomeric excess (ee) values of ≥99% and good chemical yields. mdpi.comresearchgate.net

The table below summarizes the results of the preparative-scale enzymatic resolution for various fluorinated substrates.

Table 1: Enzymatic Kinetic Resolution of Fluorinated (±)-Ethyl 3-amino-3-arylpropanoate Hydrochlorides

Substrate (Aryl Group) Unreacted Ester (Configuration) Yield (%) ee (%) Product Acid (Configuration) Yield (%) ee (%)
4-fluorophenyl (R)-4a 48 ≥99 (S)-5a 49 ≥99
2,4-difluorophenyl (R)-4b 48 ≥99 (S)-5b 48 ≥99
2,5-difluorophenyl (R)-4c 48 ≥99 (S)-5c 49 ≥99
2,6-difluorophenyl (R)-4d 48 ≥99 (S)-5d 48 ≥99

Data sourced from Forró et al., 2020. mdpi.com

Synthesis and Research of Substituted Phenylpropanoate Analogues

The synthesis of analogues of ethyl 3-amino-3-phenylpropanoate with substitutions on the phenylpropyl moiety has been a key area of research for developing potential therapeutic agents, particularly for the central nervous system. These studies aim to understand how different functional groups at various positions influence biological target affinity and selectivity.

A notable area of investigation involves the synthesis of derivatives of potent dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) ligands like GBR 12909. nih.gov Research has focused on introducing substituents such as amino, fluoro, hydroxyl, and methyl groups at the C2 and C3 positions of the 3-phenylpropyl side chain. nih.gov The synthesis of these analogues often involves multi-step sequences. For example, 2-methyl-substituted analogues can be prepared by the reduction of a corresponding ester intermediate using lithium aluminium hydride (LiAlH₄). nih.gov

Another fundamental approach is the one-pot synthesis of 3-amino-3-phenylpropionic acid esters. This method involves reacting benzaldehyde (B42025) with malonic acid and ammonium acetate in ethanol, followed by esterification with thionyl chloride in the same reaction vessel. google.com This efficient process avoids the isolation of intermediates and provides the target ester in good yield and purity. google.com This one-pot technique can be adapted to use substituted benzaldehydes, providing a direct route to a wide range of phenyl-substituted analogues.

Structural Modifications for Enhanced Biological Activity Research

Modifying the structure of this compound and its analogues is a common strategy to enhance or alter their biological activity. These modifications provide insights into the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.

For instance, 3-amino-3-phenylpropionamide derivatives have been synthesized as small molecule mimics of the cyclic octapeptide octreotide. nih.gov These compounds were evaluated as ligands for the mu opioid receptor, demonstrating that the 3-amino-3-phenylpropionamide scaffold can effectively mimic larger peptide structures and exhibit high affinity for this receptor target. nih.gov

In the development of DAT and SERT ligands, the position and nature of substituents on the 3-phenylpropyl chain have been shown to be critical for affinity and selectivity. nih.gov The introduction of substituents at the 2- or 3-position can have significant steric and electronic effects that control binding. For example, in a series of GBR 12909 analogues, 2-methylene-substituted compounds showed lower DAT affinity compared to their 2-methyl-2-hydroxyl-substituted counterparts, suggesting that steric repulsion can be a determining factor in receptor binding. nih.gov These SAR studies are crucial for designing new compounds with improved therapeutic profiles.

Development of Novel Heterocyclic Derivatives as Related Amino Acid Analogues

The incorporation of heterocyclic rings into β-amino acid structures is a powerful strategy for creating novel analogues with unique pharmacological properties. Heterocycles are prevalent in many natural and synthetic bioactive compounds and can significantly influence a molecule's biological activity, solubility, and metabolic profile. nih.gov

Synthetic strategies for creating these derivatives often involve multi-component reactions. The Mannich reaction, for example, has been used in a three-component, one-pot synthesis to produce novel aminopyrimidine derivatives of β-amino acids. nih.gov Another approach involves converting β-amino acids into derivatives containing hydrazide or pyrrole (B145914) moieties. nih.gov

Research has shown that the specific heterocyclic moiety incorporated can have a profound impact on biological function. In one study, β³-amino acid derivatives containing bromothiophene, pyrrole, and furan (B31954) substituents exhibited the highest antibacterial activity against several bacterial strains, whereas a similar derivative with a thiophene (B33073) group was inactive. nih.gov Furthermore, the synthesis of novel urea/thiourea derivatives of quinazolinone–lysine conjugates, considered β²,³-amino acid derivatives, has shown that attaching a fluoro group to the phenyl ring can enhance antimicrobial activity. nih.gov These findings underscore the potential of creating diverse and potent bioactive molecules by combining β-amino acid scaffolds with various heterocyclic systems.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-amino-3-phenylpropanoate, and how do reaction conditions influence product purity?

This compound is commonly synthesized via the Rodionov reaction , starting from aldehydes and malonic ester derivatives. For example, aromatic aldehydes react with ethyl nitroacetate under basic conditions, followed by hydrogenation to reduce the nitro group to an amine . Key factors affecting purity include:

  • Catalyst selection : Palladium on carbon (Pd/C) is often used for hydrogenation, but residual metal traces may require purification via column chromatography.
  • Temperature control : Excess heat during esterification or hydrogenation can lead to side reactions like racemization or ester hydrolysis.
  • Workup procedures : Neutralization of acidic intermediates (e.g., with NaHCO₃) and solvent extraction (ethyl acetate/water) are critical to isolate the product .

Advanced: How can enantioselective synthesis of this compound be achieved, and what catalysts optimize enantiomeric excess (ee)?

Chiral catalysts like N-tert-butylsulfinyl-L-proline-derived amides or L-pipecolinic acid-derived formamides enable enantioselective synthesis. For example, a gram-scale synthesis of (R)-3-amino-3-phenylpropanoate was reported using these catalysts, achieving >90% ee. The reaction leverages hydrogen-bonding interactions between the catalyst and substrate to induce stereoselectivity . Key parameters:

  • Solvent polarity : THF or toluene enhances catalyst-substrate interactions.
  • Temperature : Reactions are typically conducted at -78°C to minimize racemization .

Basic: What spectroscopic methods are used to characterize this compound, and how are structural ambiguities resolved?

  • NMR : The ¹H-NMR spectrum shows characteristic signals: δ ~1.2 ppm (triplet, ester CH₃), δ ~4.1 ppm (quartet, ester CH₂), and δ ~7.3 ppm (multiplet, aromatic protons). The β-amino proton appears as a broad singlet (~δ 2.8–3.5 ppm) .
  • GC/MS : Used to confirm molecular weight (229.70 g/mol) and detect impurities. Chiral GC phases (e.g., Agilent HP-chiral) differentiate enantiomers .

Advanced: How do structural modifications (e.g., tert-butyl esters) affect the compound’s reactivity in medicinal chemistry applications?

Replacing the ethyl ester with tert-butyl esters (e.g., tert-butyl (3R)-3-amino-3-phenylpropanoate) enhances steric bulk, improving metabolic stability and oral bioavailability in drug candidates. This modification is critical in developing αvβ6 integrin antagonists for pulmonary fibrosis, where ester stability influences in vivo efficacy .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, goggles, and lab coats are mandatory due to risks of skin/eye irritation (H315, H319) .
  • Storage : Store below -20°C in airtight containers to prevent hydrolysis of the ester group .
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced: How can chiral chromatography resolve enantiomers of this compound, and what columns are optimal?

Chiral stationary phases like Agilent HP-chiral or Chiralpak AD-H separate enantiomers via hydrogen bonding and π-π interactions. For example, (R)- and (S)-enantiomers of mthis compound showed retention times of 66.0 min and 74.0 min, respectively, under isocratic elution (hexane:ethyl acetate) .

Basic: What biological targets interact with this compound derivatives?

The compound serves as a precursor for β-amino acid derivatives , which inhibit enzymes like phenylalanine aminomutase . These derivatives are studied for their role in synthesizing non-proteinogenic amino acids and enzyme inhibitors .

Advanced: How do contradictory data on reaction yields arise in literature, and how can they be reconciled?

Discrepancies in yields (e.g., 84% in one study vs. 70% in another) often stem from:

  • Catalyst loading : Higher Pd/C ratios (10% vs. 5%) improve hydrogenation efficiency but increase purification complexity .
  • Substrate purity : Commercial aldehydes may contain stabilizers that hinder the Rodionov reaction .

Basic: What are the key applications of this compound in drug discovery?

It is a key intermediate for dapoxetine (SSRI) and sitagliptin (DPP-4 inhibitor). The β-amino ester core is functionalized to introduce pharmacophores targeting neurological and metabolic disorders .

Advanced: How does the compound’s configuration ((R) vs. (S)) influence its role in asymmetric catalysis?

The (S)-enantiomer reacts preferentially in lipase-catalyzed kinetic resolutions (e.g., using Pseudomonas cepacia lipase), enabling synthesis of enantiopure β-lactams. The phenyl ring’s orientation in the enzyme’s active site dictates this selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.